molecular formula C15H12FN3O2 B1439432 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-72-2

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1439432
CAS No.: 1204297-72-2
M. Wt: 285.27 g/mol
InChI Key: YYTAOGNQWZGQJT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. The molecule is substituted at the 3-position with a 3-fluorophenyl group, at the 2- and 7-positions with methyl groups, and at the 6-position with a carboxylic acid moiety (Fig. 1). This structure combines aromatic fluorination, methyl substitution, and a polar carboxylic acid group, which are critical for modulating electronic properties, solubility, and biological interactions .

The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name

3-(3-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-13(10-4-3-5-11(16)6-10)14-17-7-12(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTAOGNQWZGQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC(=CC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144654
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-72-2
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Malonic Acid and Derivatives

One established method involves the cyclocondensation of 5-amino-3-hetarylpyrazoles with malonic acid or its derivatives. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid activated by phosphorus oxychloride (POCl₃) in the presence of pyridine leads to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acids. This method improves yields and reduces reaction times compared to traditional approaches using dimethyl malonate under basic conditions. The activation of malonic acid by POCl₃ forms a phosphoric ester intermediate, facilitating cyclization and eliminating the need for subsequent hydroxyl-to-chloride conversions.

Use of β-Dicarbonyl Compounds and β-Diketones

β-Dicarbonyl compounds, including β-diketones and cyclic β-dicarbonyls, serve as key electrophilic partners in the cyclization reactions. Their use influences regioselectivity and product distribution. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone yields cyclopentapyrazolo[1,5-a]pyrimidines regioselectively and in good yields. The choice of β-dicarbonyl compound directs the reaction pathway, as demonstrated by the formation of intermediates and subsequent ring closures.

Three-Component and Microwave-Assisted Reactions

Microwave-assisted synthesis has been employed to accelerate the preparation of pyrazolo[1,5-a]pyrimidines, including functionalized derivatives relevant to medicinal chemistry. Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceed rapidly under microwave irradiation, often under solvent-free conditions. This method significantly reduces reaction times from hours to minutes, enhances yields, and minimizes by-products, aligning with green chemistry principles.

Specific Preparation Methods for 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

While direct literature on the preparation of this exact compound is limited, the synthesis can be inferred from related pyrazolo[1,5-a]pyrimidine methodologies and fluorophenyl-substituted analogs.

Cyclization of 3-Amino-1H-pyrazoles with Fluorophenyl-Substituted β-Dicarbonyl Compounds

A plausible route involves the cyclocondensation of 3-amino-1H-pyrazoles bearing methyl groups at positions 2 and 7 with fluorophenyl-substituted β-dicarbonyl compounds or malonic acid derivatives. The fluorophenyl group can be introduced via the β-dicarbonyl reagent or through subsequent substitution reactions.

One-Pot Cyclization and Halogenation

Sikdar et al. (2023) developed a one-pot cyclization method for 3-halo-pyrazolo[1,5-a]pyrimidines using amino pyrazoles, enaminones or chalcones, and sodium halides under oxidative conditions with potassium persulfate. Although this method focuses on halogenation at the 3-position, it demonstrates a versatile and efficient approach applicable to fluorinated analogs by substituting halides with fluorinated phenyl groups in the starting materials.

Use of Sulfoxonium Ylides and Rhodium Catalysis

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclocondensation with Malonic Acid 5-Amino-3-hetarylpyrazole, Malonic acid, POCl₃, Pyridine Reflux or mild heating High yield, reduced reaction time Requires POCl₃ handling
β-Dicarbonyl Compound Cyclization 3-Substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyls Fusion, microwave irradiation, or reflux in ethanol Regioselective, good yields, faster with microwave Limited to specific β-dicarbonyls
One-Pot Cyclization and Halogenation Amino pyrazoles, enaminones/chalcones, sodium halides, K₂S₂O₈ Mild oxidative conditions, DMSO solvent Simple, efficient, versatile Mainly for halogenation; adaptation needed for fluorophenyl
Sulfoxonium Ylide Rh(III)-Catalyzed Cyclization Sulfoxonium ylides with aryl substituents, Rhodium catalyst Stepwise synthesis, mild conditions High regioselectivity, functional group tolerance Requires transition metal catalyst

Research Findings and Optimization Notes

  • The activation of malonic acid by POCl₃ significantly improves the cyclization efficiency and yield of pyrazolo[1,5-a]pyrimidine-6-carboxylic acids compared to classical methods.

  • Microwave-assisted synthesis accelerates reaction times from hours to minutes and enhances product purity, supporting green chemistry initiatives.

  • The choice of β-dicarbonyl compound critically influences regioselectivity and the nature of the fused ring system, as demonstrated by studies involving cyclic β-dicarbonyls.

  • One-pot oxidative cyclization methods provide a streamlined route to halo-substituted pyrazolo[1,5-a]pyrimidines, which can be adapted for fluorophenyl derivatives by selecting appropriate starting materials.

  • Transition metal-catalyzed cyclizations, such as Rh(III)-catalysis using sulfoxonium ylides, offer a robust platform for introducing diverse aromatic substituents, including fluorinated phenyl groups, with high regioselectivity and yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth and survival. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against different cancer types.

1.2 Anti-inflammatory Effects
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The anti-inflammatory activity of these compounds has been linked to their ability to inhibit prostaglandin synthesis, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

1.3 Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological effects. It has shown potential in modulating neurotransmitter systems implicated in anxiety and depression. In preclinical studies, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy in animal models of anxiety and depression by acting on central nervous system targets . This suggests a possible application in developing new antidepressants or anxiolytics.

Case Studies

2.1 Treatment of Neurodegenerative Disorders
A notable case study involved the use of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative disorders such as Alzheimer's disease. The compounds were found to inhibit specific enzymes involved in amyloid plaque formation, which is characteristic of Alzheimer's pathology. This inhibition could potentially slow disease progression and improve cognitive function in affected individuals .

2.2 Management of Pain Disorders
Another case study highlighted the analgesic properties of related pyrazolo[1,5-a]pyrimidine compounds. In this research, the compounds were tested against pain models in rodents, demonstrating significant pain relief comparable to standard analgesics like NSAIDs. This positions them as potential alternatives for managing chronic pain conditions without the side effects associated with traditional pain medications.

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryCOX enzyme inhibition
NeuropharmacologyModulation of neurotransmitter systems
NeurodegenerativeInhibition of amyloid plaque formation
Pain ManagementAnalgesic effects in rodent models

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methyl groups can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating specific signaling pathways or inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or substitution patterns, leading to distinct physicochemical and biological properties.

Positional Isomers and Fluorinated Analogs

  • 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid This isomer replaces the 3-fluorophenyl group with a 2-fluorophenyl substituent. The ortho-fluorine substitution may sterically hinder interactions with biological targets compared to the para-fluorine in the 3-fluorophenyl derivative. No direct activity data are available, but positional fluorination often alters potency and selectivity in kinase inhibitors .
  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
    Lacking the fluorophenyl group and the 7-methyl substituent, this simpler analog (CAS 739364-95-5) exhibits reduced molecular weight (191.19 g/mol) and hydrophobicity. It serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Anagliptin .

Methyl-Substituted Derivatives

  • 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
    This analog (CAS 175201-51-1) omits the 3-fluorophenyl group, reducing steric bulk and electronic effects. It has a melting point >250°C (decomposition) and is used in drug discovery for its modular carboxylic acid functionality .

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
    Substitution at the 3-position with a carboxylic acid instead of the fluorophenyl group (CAS 90349-23-8) alters the molecule’s hydrogen-bonding capacity. Such derivatives are explored for antifungal applications .

Functional Group Variations

  • 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid The 7-methyl group is replaced with an amino group (CAS 89977-62-8), introducing a basic site that may enhance solubility. This derivative is used in proteomics research .
  • 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
    The 3-fluorophenyl group is replaced with a trifluoromethyl moiety (CAS 1779124-56-9), increasing electron-withdrawing effects and lipophilicity. Such modifications are common in agrochemicals .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₅H₁₃FN₃O₂ 295.28 Not Disclosed Fluorophenyl, dual methyl, carboxylic acid
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₉H₉N₃O₂ 191.19 175201-51-1 Drug intermediate, high thermal stability
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₈H₄F₃N₃O₂ 231.13 1779124-56-9 Trifluoromethyl group, agrochemical use
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₈H₈N₄O₂ 192.17 89977-62-8 Amino substitution, proteomics applications

Biological Activity

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having implications in anti-inflammatory and antimicrobial therapies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to improve reactivity and yield in the synthesis of derivatives like this compound .

Key Synthetic Pathways:

  • Cyclocondensation : Involves the reaction of aminopyrazoles with various electrophiles.
  • Functionalization : Post-synthetic modifications can introduce additional functional groups, enhancing biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound under discussion has demonstrated inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor progression. For example:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma; compounds targeting this pathway have shown promising results in preclinical studies .
  • Cell Line Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in several cancer models.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been observed to modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth. Studies have shown effectiveness against various strains of bacteria and fungi .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of this compound against melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Anti-inflammatory Mechanism :
    • In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Q & A

Q. What are the common synthetic routes for 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation of fluorophenyl-substituted precursors with pyrimidine intermediates. For example, describes analogous pyrazolo[1,5-a]pyrimidine syntheses using pyridine as a solvent under reflux (5–6 hours), followed by neutralization and crystallization. Key steps include:
  • Precursor Activation : Use of 3-fluorophenylhydrazine or azo derivatives to introduce the fluorophenyl group.

  • Cyclization : Refluxing intermediates (e.g., aminopyrimidines) in polar solvents like ethanol or dimethylformamide (DMF) to form the pyrazolo[1,5-a]pyrimidine core .

  • Carboxylation : Hydrolysis or oxidation of nitrile groups to carboxylic acids, as seen in derivatives like 7-amino-3-(chlorophenylazo)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (conversion to carboxylic acid via acidic/alkaline conditions) .

    • Data Table :
IntermediateSolventReflux Time (h)Yield (%)Melting Point (°C)
10c (Analog)Pyridine562266–268
14 (Analog)Pyridine667233–235

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization relies on:
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the fluorine atom on the phenyl ring deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets in ¹H NMR) .

  • IR Spectroscopy : Confirm carboxylic acid formation via O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 311.1 for a related pyrazolo[1,5-a]pyrimidine derivative) validate molecular weight .

    • Example NMR Data :
Proton Environment (δ ppm)AssignmentReference Compound
13.99 (s, 1H)Carboxylic acid –OH283 ()
8.69 (d, J = 8.4 Hz)Pyrimidine C–H283 ()

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrimidine cyclization .
  • Catalysis : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to accelerate azo coupling or cyclization steps .
  • Temperature Control : Prolonged reflux (>6 hours) may degrade heat-sensitive intermediates; microwave-assisted synthesis can reduce reaction times .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazines .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or literature analogs (e.g., reports δ 12.43 ppm for pyrazole NH) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as shown in for pyrazolo[1,5-a]pyrimidine derivatives with fluorophenyl groups .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., –OH or –NH) from aromatic signals .

Q. What are the implications of fluorine substitution on biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of the pyrimidine ring, enhancing interactions with target enzymes (e.g., kinase inhibition) .

  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo (observed in anti-proliferative studies on prostate cancer cells) .

  • Structure-Activity Relationship (SAR) : shows trifluoromethyl groups at specific positions improve binding affinity to phosphatidylinositol-3-kinaseβ (PI3Kβ) by 10-fold compared to non-fluorinated analogs .

    • Biological Data :
CompoundTarget EnzymeIC₅₀ (nM)Reference
FMPPP (Analog)mTOR/p70S6K120
PI3Kβ InhibitorPI3Kβ5.2

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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